2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one
Descripción general
Descripción
2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one is a useful research compound. Its molecular formula is C13H13BrN2O and its molecular weight is 293.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analytical Development and Stability Studies
2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one (TAZQ) has demonstrated potential across a range of therapeutic areas, including anticancer, anti-inflammatory, antitussive, antiarthritic, and antiasthmatic applications. A significant aspect of research on TAZQ involves the development of a stability-indicating HPLC method for its determination and stability assessment, particularly emphasizing its degradation under various conditions, which is crucial for its development as a drug candidate Sharma, Upadhyay, & Mahindroo, 2016.
Antitussive Activity
TAZQ and its derivatives have been synthesized and evaluated for their antitussive activity. Notably, certain derivatives demonstrated notable efficacy in reducing cough frequency and increasing cough latency in pre-clinical models, highlighting the compound's therapeutic potential in cough management Nepali et al., 2011.
Anti-inflammatory and Analgesic Properties
Research into the anti-inflammatory and analgesic properties of TAZQ derivatives has shown promising results. Novel derivatives have been synthesized and shown good analgesic and anti-inflammatory activity in comparison to standard treatments, indicating potential for development into new therapeutic agents Eweas et al., 2012.
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of TAZQ derivatives have been investigated, with some compounds exhibiting significant activity. This research expands the potential applications of TAZQ derivatives into the treatment of infectious diseases Ouyang et al., 2006.
Antiviral and Antitumor Activities
The development of TAZQ derivatives has also extended into antiviral and antitumor applications, with specific compounds showing inhibitory effects on various viruses and tumor cells in vitro. This highlights the broad spectrum of potential medical applications of TAZQ-based compounds Selvam et al., 2007.
Mecanismo De Acción
Target of Action
The primary target of 2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one is the PI3K/Akt/FoxO3a signaling pathway . This pathway is strongly involved in the pathology of cancer and the development of resistance in tumor cells .
Mode of Action
This compound interacts with its targets by inhibiting the PI3K/Akt/FoxO3a signaling pathway . This results in a strong concentration-dependent inhibition of cell proliferation and colony formation .
Biochemical Pathways
The compound affects the PI3K/Akt/FoxO3a pathway . This pathway’s deregulation is associated with cancer pathology and tumor cell resistance development . The compound’s action results in the down-regulation of p110α and p85 subunits of PI3K, thereby decreasing the expression of subsequent downstream effector proteins .
Pharmacokinetics
The compound has been shown to exhibit potent anticancer activities both in vitro and in vivo , suggesting favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action include the induction of sub-G1 arrest and mitochondrial potential loss . This is followed by the inhibition of pFoxO3a (Thr32) nuclear-cytoplasmic translocation . In in vivo models, the compound’s treatment substantially resulted in tumor growth inhibition .
Análisis Bioquímico
Biochemical Properties
2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one interacts with various enzymes and proteins in biochemical reactions. It has been found to inhibit the PI3K/Akt/FoxO3a signalling pathway, which is often deregulated in cancer .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It strongly inhibits the proliferation of various cancer cell lines, particularly colon cancer cells . It influences cell function by down-regulating the p110α and p85 subunits of PI3K, thereby decreasing the expression of subsequent downstream effector proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting the PI3K/Akt/FoxO3a pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to induce sub-G1 arrest and mitochondrial potential loss
Propiedades
IUPAC Name |
2-bromo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c14-9-5-6-11-10(8-9)13(17)16-7-3-1-2-4-12(16)15-11/h5-6,8H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXPVYCKBNPTSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)Br)C(=O)N2CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352302 | |
Record name | 2-bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61938-69-0 | |
Record name | 2-bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.